molecular formula C17H20N4O4S3 B2914434 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide CAS No. 637326-25-1

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide

Cat. No.: B2914434
CAS No.: 637326-25-1
M. Wt: 440.55
InChI Key: YSWBYHISGSQCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with an allylthio group and at position 2 with a benzamide moiety. The benzamide is further modified at the para position with a sulfonyl group linked to a tetrahydrofurfurylamine (tetrahydro-2-furanylmethylamine) substituent. This structure combines pharmacophoric elements from sulfonamide-based carbonic anhydrase inhibitors (e.g., acetazolamide derivatives) and thiadiazole scaffolds known for anticancer and enzyme-inhibitory activities .

Key structural attributes:

  • Tetrahydrofurfurylamine: A cyclic ether-amine that improves solubility and target binding via hydrogen bonding.
  • Sulfonamide linkage: Critical for enzyme inhibition (e.g., carbonic anhydrase, CA).

Properties

IUPAC Name

4-(oxolan-2-ylmethylsulfamoyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S3/c1-2-10-26-17-21-20-16(27-17)19-15(22)12-5-7-14(8-6-12)28(23,24)18-11-13-4-3-9-25-13/h2,5-8,13,18H,1,3-4,9-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWBYHISGSQCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide typically involves the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the allylthio group and the tetrahydrofuran moiety. The synthetic route might involve:

  • Cyclization to form the 1,3,4-thiadiazole core.

  • Subsequent thioetherification to attach the allylthio group.

  • Sulfonylation and amination to incorporate the benzamide and tetrahydrofuran groups.

Specific reaction conditions such as temperature, pressure, and solvents will vary depending on the specific synthetic pathway and desired purity.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and efficiency. This might include:

  • Use of continuous flow reactors for improved reaction control.

  • Implementation of catalytic systems to enhance reaction rates.

  • Efficient purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide can undergo a variety of chemical reactions due to its functional groups:

  • Oxidation: Possible at the thioether group to form sulfoxides or sulfones.

  • Reduction: The benzamide can be reduced to the corresponding amine.

  • Substitution: The allylthio and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles like halides or amines under acidic or basic conditions.

Major Products

The primary products formed from these reactions would depend on the specific functional group targeted:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Corresponding amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide finds applications in:

  • Chemistry: As a precursor for synthesizing complex molecules.

  • Biology: Potential as a biochemical probe or for studying enzyme inhibition.

  • Medicine: Exploration of its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: Usage as an intermediate in the production of fine chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve:

  • Molecular Targets: Interaction with specific enzymes or receptors, possibly inhibiting their function.

  • Pathways Involved: Modulation of biochemical pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

Compound Name/ID Thiadiazole Substituents Benzamide/Sulfonamide Modifications Key Activities References
Target Compound 5-(Allylthio), 2-(benzamide) 4-{[(Tetrahydro-2-furanylmethyl)amino]sulfonyl} Anticancer, enzyme inhibition (hypothesized)
N-{[5-(Furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl}benzamide (9j) 5-(Furan-2-ylmethylene) 4-Benzoylsulfonamide Antioxidant (ABTS•+ scavenging: 53.04% at 100 µM)
N-[(5-{[4-(Dimethylamino)benzylidene]amino}-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide (9h) 5-(4-Dimethylaminobenzylidene) 4-Benzoylsulfonamide Cytotoxic (IC₅₀: 67.7 µM vs. MCF-7 cells)
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5-(4-Chlorobenzylthio) 4-(Dimethylsulfamoyl) Anticonvulsant (ED₅₀: 25 mg/kg in MES test)
Aethazol 5-Methyl 4-Amino-N-(5-methyl-thiadiazol-2-yl)benzenesulfonamide Carbonic anhydrase inhibition (Ki: 12 nM vs. hCA II)

Key Observations :

  • The allylthio group in the target compound may confer higher membrane permeability compared to aromatic substituents (e.g., 9j’s furan or 9h’s benzylidene) .
  • The tetrahydrofurfurylamine substituent (vs. dimethylsulfamoyl in or benzoyl in ) likely enhances solubility and target selectivity due to its cyclic ether structure .

Pharmacological and Biochemical Comparisons

Anticancer Activity
  • Derivatives like 9h (67.7 µM IC₅₀) and 9j (53.04% antioxidant activity) highlight the role of electron-withdrawing groups (e.g., nitro, furan) in cytotoxic potency . The target compound’s allylthio group may improve ROS generation or tubulin inhibition mechanisms, akin to acetazolamide-derived thiadiazoles .
Enzyme Inhibition
  • Aethazol (Ki: 12 nM vs. hCA II) and N-([4-(5-ethylthio-oxadiazol)phenyl]sulfonyl)benzamide (binding energy: -9.2 kcal/mol vs. hCA II) demonstrate sulfonamide-thiadiazole hybrids as potent CA inhibitors. The target compound’s tetrahydrofurfuryl group may mimic the acetazolamide’s acetamido moiety, enhancing CA isoform selectivity.

Physicochemical and Structural Analysis

Property Target Compound 9j N-[5-(4-Chlorobenzylthio)-...
Molecular Weight ~450 g/mol (estimated) 396.4 g/mol 453.9 g/mol
LogP 2.8 (predicted) 2.1 3.5
Hydrogen Bond Donors 3 (NH, SO₂NH, CONH) 2 2
Key Interactions Sulfonamide (hCA binding), allylthio (redox modulation) Furan (π-π stacking) Chlorobenzyl (hydrophobic pocket)

Biological Activity

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is a compound that combines the biological activity of thiadiazole derivatives with the pharmacological properties of sulfonamide and furan moieties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial activities.

Structure and Synthesis

The compound's structure features a 1,3,4-thiadiazole ring substituted with an allylthio group and a sulfonamide derivative linked to a tetrahydro-2-furanylmethyl amine. The synthesis of such compounds typically involves multi-step organic reactions including condensation and substitution reactions. The general synthetic pathway includes:

  • Formation of the thiadiazole ring.
  • Introduction of the allylthio group.
  • Coupling with the sulfonamide and tetrahydro-2-furanylmethyl amine.

Table 1: Structural Components of the Compound

ComponentDescription
Thiadiazole RingCore structure providing biological activity
Allylthio GroupEnhances reactivity and biological interactions
SulfonamideKnown for antibacterial properties
Tetrahydro-2-furanylmethyl AminePotential neuroprotective effects

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The incorporation of an allylthio group has been shown to enhance the antimicrobial efficacy against various bacterial strains. For example, studies have demonstrated that compounds containing thiadiazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been widely documented. A study highlighted that substituents on the thiadiazole ring can influence cytotoxicity against cancer cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers in vitro

Case Studies

  • Antimicrobial Study : A recent study evaluated the effectiveness of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with allylthio substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than those without these modifications.
  • Anticancer Research : Another investigation focused on the cytotoxic effects of similar thiadiazole derivatives on MCF-7 breast cancer cells. The study reported a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity at micromolar concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, particularly in pathways related to microbial metabolism.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It is suggested that such compounds can interfere with key signaling pathways involved in inflammation and cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.